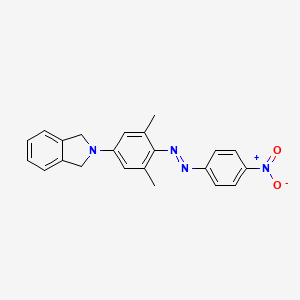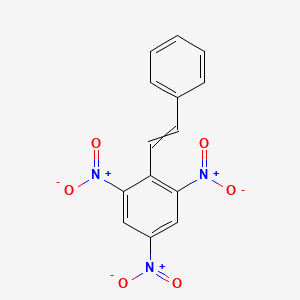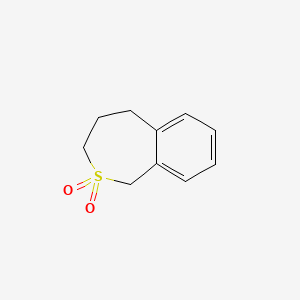![molecular formula C62H50N4 B11939538 N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)
N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine is an organic compound with the molecular formula C62H50N4 and a molecular weight of 851.09 g/mol . This compound is known for its application as a hole transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine typically involves the reaction of biphenyl-4,4’-diamine with phenyl-m-tolylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine has several scientific research applications:
Chemistry: Used as a hole transport material in OLEDs and other organic electronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs and other electronic devices.
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine involves its ability to transport holes in electronic devices. The compound aligns its energy levels with the absorber layer, facilitating efficient charge collection and transport . This property is crucial for its application in OLEDs, where it helps improve the efficiency and lifespan of the devices .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs due to its hole transport capabilities.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another compound used in electronic devices for its charge transport properties.
Uniqueness
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine is unique due to its ortho-linked terphenyl core structure, which provides high power efficiency in blue phosphorescent OLEDs . This structural feature sets it apart from other similar compounds and makes it particularly valuable in the field of organic electronics .
Properties
Molecular Formula |
C62H50N4 |
|---|---|
Molecular Weight |
851.1 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)-1-N-[4-[4-(N-[4-(N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C62H50N4/c1-47-17-15-27-61(45-47)65(53-23-11-5-12-24-53)59-41-37-57(38-42-59)63(51-19-7-3-8-20-51)55-33-29-49(30-34-55)50-31-35-56(36-32-50)64(52-21-9-4-10-22-52)58-39-43-60(44-40-58)66(54-25-13-6-14-26-54)62-28-16-18-48(2)46-62/h3-46H,1-2H3 |
InChI Key |
QYNTUCBQEHUHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)




![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)




